N-methyl-N-(5-methyl-1,2-oxazol-3-yl)carbamoyl chloride
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Overview
Description
N-methyl-N-(5-methyl-1,2-oxazol-3-yl)carbamoyl chloride is a chemical compound that belongs to the class of carbamoyl chlorides It is characterized by the presence of a carbamoyl chloride group attached to a 5-methyl-1,2-oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(5-methyl-1,2-oxazol-3-yl)carbamoyl chloride typically involves the reaction of N-methyl-N-(5-methyl-1,2-oxazol-3-yl)amine with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The general reaction scheme is as follows:
N-methyl-N-(5-methyl-1,2-oxazol-3-yl)amine+Phosgene→N-methyl-N-(5-methyl-1,2-oxazol-3-yl)carbamoyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated systems to handle phosgene safely. The process typically includes steps such as the purification of the starting materials, controlled addition of phosgene, and isolation of the final product through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(5-methyl-1,2-oxazol-3-yl)carbamoyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The carbamoyl chloride group is highly reactive towards nucleophiles, leading to the formation of substituted carbamates.
Hydrolysis: In the presence of water, the compound can hydrolyze to form N-methyl-N-(5-methyl-1,2-oxazol-3-yl)carbamic acid and hydrochloric acid.
Aminolysis: Reaction with amines to form ureas.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include alcohols, amines, and thiols. The reactions are typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction can occur under acidic or basic conditions, often using water as the solvent.
Aminolysis: Amines such as methylamine or ethylamine are used, and the reaction is typically carried out at room temperature.
Major Products Formed
Nucleophilic substitution: Substituted carbamates.
Hydrolysis: N-methyl-N-(5-methyl-1,2-oxazol-3-yl)carbamic acid and hydrochloric acid.
Aminolysis: Ureas.
Scientific Research Applications
N-methyl-N-(5-methyl-1,2-oxazol-3-yl)carbamoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in the study of enzyme inhibition and protein modification due to its reactive carbamoyl chloride group.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-N-(5-methyl-1,2-oxazol-3-yl)carbamoyl chloride involves the reactivity of the carbamoyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modification of their structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(5-methyl-1,2-oxazol-3-yl)amine: The precursor to the carbamoyl chloride.
N-methyl-N-(5-methyl-1,2-oxazol-3-yl)carbamic acid: The hydrolysis product.
N-methyl-N-(5-methyl-1,2-oxazol-3-yl)urea: The product of aminolysis.
Uniqueness
N-methyl-N-(5-methyl-1,2-oxazol-3-yl)carbamoyl chloride is unique due to its highly reactive carbamoyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry and biological studies.
Properties
CAS No. |
2751702-11-9 |
---|---|
Molecular Formula |
C6H7ClN2O2 |
Molecular Weight |
174.6 |
Purity |
95 |
Origin of Product |
United States |
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